C-3 Mesylate vs Free Hydroxyl Leaving Group
The target compound bears a methanesulfonate ester exclusively at the C-3 position, whereas the parent (2S,3R,4R,5R)-nonadecane-1,2,3,4,5-pentol carries a free hydroxyl at all five positions [1]. The methanesulfonate group (pKa of conjugate acid ≈ −1.9) is an outstanding leaving group for SN2 displacement and elimination reactions, enabling chemoselective transformations at C-3 without affecting the C-1, C-2, C-4, or C-5 hydroxyls. In contrast, the fully deprotected pentol offers no inherent chemoselectivity among the five hydroxyl positions without additional protecting group strategies.
| Evidence Dimension | Leaving group ability at position 3 (qualitative rank) |
|---|---|
| Target Compound Data | C-3 methanesulfonate (good leaving group; pKa of MsOH ≈ −1.9). Free OH at C-1, C-2, C-4, C-5. |
| Comparator Or Baseline | (2S,3R,4R,5R)-nonadecane-1,2,3,4,5-pentol: free OH at all five positions (poor leaving group; pKa of H2O ≈ 15.7). |
| Quantified Difference | Qualitative: methanesulfonate enables SN2 displacement; free OH does not. No quantitative kinetic comparison data available in open literature. |
| Conditions | Class-level inference based on well-established methanesulfonate vs. hydroxyl leaving group chemistry; not measured in head-to-head assay. |
Why This Matters
For synthetic chemists procuring a C19-guggultetrol intermediate, the pre-installed C-3 mesylate eliminates the need for in-house regioselective mesylation, which typically requires additional steps, protects other hydroxyls, and may risk epimerization at C-2 or C-4.
- [1] Toronto Research Chemicals. (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate. Catalog No. N649000. CAS 570414-11-8. View Source
